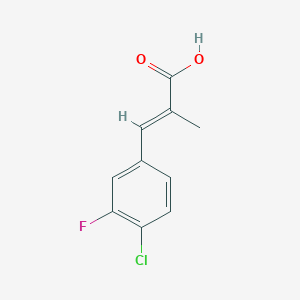

(2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid

Description

“(2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid” is a substituted α,β-unsaturated carboxylic acid characterized by a prop-2-enoic acid backbone with a methyl group at the 2-position and a 4-chloro-3-fluorophenyl substituent at the 3-position. Its IUPAC name reflects the (2E)-stereochemistry of the double bond, ensuring the substituents on the double bond (methyl and aryl groups) are on opposite sides. The molecular formula is C₁₀H₈ClFO₂, with a molecular weight of 214.6 g/mol (calculated).

Properties

IUPAC Name |

(E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQYRYVJTHXKBL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)Cl)F)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Approach

One common method involves the Knoevenagel condensation of 4-chloro-3-fluorobenzaldehyde with malonic acid or its esters under basic or catalytic conditions to form the cinnamic acid derivative.

-

- 4-chloro-3-fluorobenzaldehyde is reacted with malonic acid in the presence of a base such as piperidine or pyridine and a catalytic amount of an amine.

- The reaction proceeds via the formation of an intermediate carbanion from malonic acid, which attacks the aldehyde forming a β-hydroxy intermediate that dehydrates to yield the α,β-unsaturated acid.

- The reaction is typically conducted in solvents like ethanol or pyridine at reflux temperatures.

-

- This method yields (2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid with high (E)-selectivity due to thermodynamic control.

- Purification is achieved by recrystallization or chromatographic methods.

Wittig or Horner–Wadsworth–Emmons Olefination

Another route involves the olefination of 4-chloro-3-fluorobenzaldehyde with phosphonate or phosphonium reagents bearing the methyl carboxylate moiety.

-

- The aldehyde is treated with a stabilized ylide or phosphonate ester anion derived from methyl or ethyl 2-methylprop-2-enoate precursors.

- The reaction is typically performed in anhydrous solvents such as THF or toluene under inert atmosphere.

- Base such as sodium hydride or potassium tert-butoxide is used to generate the reactive anion.

-

- This method allows for precise control over the double bond geometry, favoring the (E)-isomer.

- Subsequent hydrolysis of the ester yields the free acid.

Iodination and Copper-Catalyzed Reactions

Literature reports copper-catalyzed oxidative coupling and iodination strategies for related cinnamic acid derivatives.

-

- Using 3-oxo-3-(4-chlorophenyl)propionic acid esters as starting materials, iodination followed by copper insertion can generate α,β-unsaturated esters which upon hydrolysis yield the target acid.

- Conditions include iodine, copper(II) acetate hydrate, and DMSO as solvent at elevated temperatures (~80 °C) over several hours.

- This method is adaptable for various substituted phenyl derivatives including 4-chloro-3-fluoro substitution patterns.

-

- High yields (typically 70-80%) and good stereoselectivity.

- Amenable to scale-up and modification for different substituents.

Asymmetric and Catalytic Methods

Advanced methods involving metal-free catalytic alkylation or photoredox catalysis have been explored for allylic and benzylic C–H activation leading to α,β-unsaturated acids, although specific applications to this compound are limited.

-

- Use of organic photocatalysts such as 9-mesityl-10-methylacridinium salts under blue LED irradiation in solvents like dichloroethane.

- Reactions proceed under argon atmosphere with careful control of catalyst loading and reaction time.

-

- These methods offer environmentally benign alternatives with high regio- and stereoselectivity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity (E:Z) | Advantages | Limitations |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 4-chloro-3-fluorobenzaldehyde, malonic acid, base (piperidine), reflux ethanol | 65-85 | >90:10 | Simple, cost-effective | Requires purification steps |

| Wittig/Horner–Wadsworth–Emmons | Aldehyde, phosphonate/ylide, NaH or t-BuOK, THF | 70-90 | >95:5 | High stereocontrol, modular | Sensitive to moisture |

| Iodination & Cu-catalysis | I2, Cu(OAc)2·H2O, DMSO, 80 °C | 75-80 | ~83:17 | Good yield, scalable | Requires handling of iodine |

| Photoredox Catalysis | 9-mesityl-10-methylacridinium perchlorate, blue LED, DCE, inert atmosphere | Variable | High | Metal-free, mild conditions | Limited substrate scope |

Research Findings and Notes

- The (E)-configuration is thermodynamically favored and consistently obtained across methods, critical for biological activity and material properties.

- Copper-catalyzed iodination methods have been demonstrated to be effective for related substituted cinnamic acids, suggesting applicability to the 4-chloro-3-fluoro derivative with minor optimization.

- Knoevenagel condensation remains a classical and widely used method due to operational simplicity and commercially available starting materials.

- Wittig and Horner–Wadsworth–Emmons olefinations provide superior control over stereochemistry and are preferred for high-purity synthesis.

- Emerging photocatalytic methods offer greener alternatives but require further development for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Molecular Data

Key Observations:

Substituent Effects: The chloro and fluoro groups in the target compound enhance electron-withdrawing effects compared to the mono-fluoro analog (), increasing the acidity of the carboxylic acid group.

Double Bond Configuration :

Physicochemical and Functional Comparisons

Key Observations:

Acidity: The target compound’s Cl and F substituents lower the pKa compared to the mono-fluoro analog (), enhancing its proton-donating capacity . The methyl group slightly reduces acidity compared to the non-methylated analog () due to steric inhibition of resonance .

Crystallography: The methyl group in the target compound likely disrupts hydrogen-bonding networks observed in non-methylated analogs (e.g., ), as seen in related structures refined using SHELX () and visualized via ORTEP () .

Biological Activity :

- While direct data for the target compound is unavailable, structurally similar compounds (e.g., ) exhibit moderate antimicrobial activity. The chloro and fluoro substituents may enhance membrane permeability or target binding in microbial enzymes .

Biological Activity

(2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid, also known by its CAS number 773111-09-4, is a compound that has garnered interest in various biological and pharmacological studies due to its potential therapeutic properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to elucidate its effects.

Chemical Structure and Properties

The molecular structure of (2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid includes a chlorofluorophenyl group attached to a methacrylic acid backbone. This unique structure may contribute to its biological activity, particularly in terms of receptor interactions and enzyme inhibition.

Research indicates that (2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid may exhibit several mechanisms of action:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes which play crucial roles in metabolic processes. For example, it has shown inhibitory effects on certain cytochrome P450 enzymes, which are involved in drug metabolism and the activation of prodrugs .

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator for various receptors, potentially influencing pathways related to inflammation and cancer proliferation. Its interaction with GABA receptors has been noted, which could implicate it in neurological applications .

Biological Activity Data

The following table summarizes key biological activities associated with (2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid based on available literature:

Case Studies

Several case studies have investigated the therapeutic potential of (2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid:

- Cancer Cell Lines : A study evaluated the antiproliferative effects of the compound on various human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a chemotherapeutic agent .

- Neurological Studies : In a model assessing anxiety-like behavior in rodents, administration of the compound showed a decrease in anxiety levels, supporting its role as a GABA receptor modulator .

Research Findings

Recent research has focused on the quantitative structure–activity relationship (QSAR) modeling of this compound to predict its biological activity based on structural features. The QSAR analysis indicated that specific substitutions on the phenyl ring significantly enhance its inhibitory activity against targeted enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation, where substituted benzaldehydes react with methyl ketones under basic or acidic catalysis. Optimization involves adjusting temperature (e.g., 60–80°C), solvent polarity (ethanol or DMF), and catalyst selection (NaOH or piperidine). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation. For example, analogous α,β-unsaturated carbonyl systems achieved >80% yield using reflux conditions in ethanol with catalytic NaOH .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of (2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid?

- Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and E/Z stereochemistry. The α,β-unsaturated carbonyl system shows characteristic deshielding (δ 6.5–7.5 ppm for vinyl protons; δ 165–175 ppm for carboxylic acid carbonyl) .

- IR Spectroscopy: Stretching frequencies for C=O (1700–1720 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) validate the enoic acid backbone .

- X-ray Crystallography: Resolve stereochemical ambiguities; parameters like torsion angles (C1-C2-C3-C4) and unit cell dimensions (e.g., monoclinic P21/c space group) are critical for confirming the (2E) configuration .

Q. What safety protocols are recommended for handling (2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid in laboratory settings?

- Methodological Answer: Use PPE (gloves, lab coat) and respiratory protection (P95 masks for particulates). Avoid skin contact due to potential irritation. Store in airtight containers at 2–8°C to prevent hydrolysis. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in computational (DFT) vs. experimental (XRD) bond length data for α,β-unsaturated carbonyl systems like (2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid?

- Methodological Answer: Discrepancies arise from basis set limitations in DFT (e.g., B3LYP/6-31G*) and solvent exclusion. Reconcile data by:

- Using hybrid functionals (e.g., M06-2X) with dispersion corrections.

- Incorporating solvent effects via polarizable continuum models (PCM).

- Comparing XRD-derived torsional angles with DFT-optimized geometries to validate conjugation effects .

Q. What methodologies are recommended for assessing the hydrolytic stability of (2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid under varying pH conditions?

- Methodological Answer:

- pH-Dependent Stability Studies: Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC/UV-Vis at λmax ~260 nm.

- Kinetic Analysis: Calculate half-life (t1/2) using first-order kinetics. For example, hydrolysis at pH >10 may show rapid degradation due to ester cleavage, while pH 2–7 exhibits stability .

Q. How should researchers design assays to evaluate the potential enzyme inhibition mechanisms of (2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid derivatives?

- Methodological Answer:

- Enzyme Kinetics: Use Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive).

- Molecular Docking: Perform in silico studies (AutoDock Vina) to identify binding interactions with active sites (e.g., COX-2 or CYP450).

- Mutagenesis Studies: Validate docking predictions by mutating key residues (e.g., Ser530 in COX-2) and measuring activity loss .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in cytotoxicity studies involving (2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid?

- Methodological Answer:

- Nonlinear Regression: Fit data to log-dose vs. response curves (e.g., Hill equation) to calculate IC50 values.

- ANOVA with Tukey’s Test: Compare treatment groups (p < 0.05) for significance.

- Principal Component Analysis (PCA): Identify structural features (e.g., halogen substitution) correlating with cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.